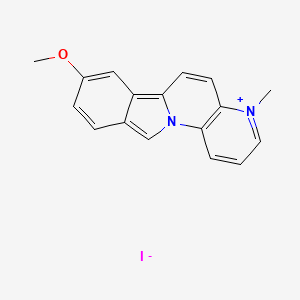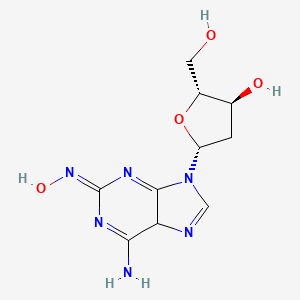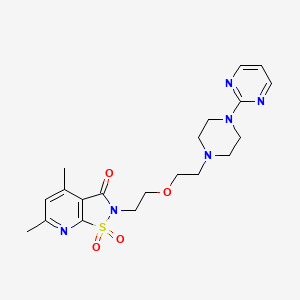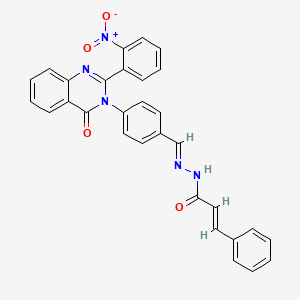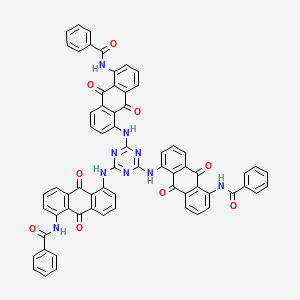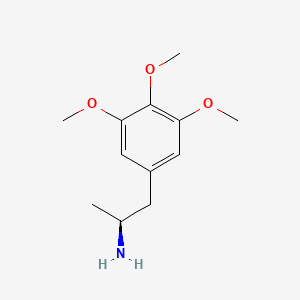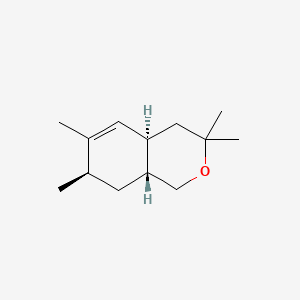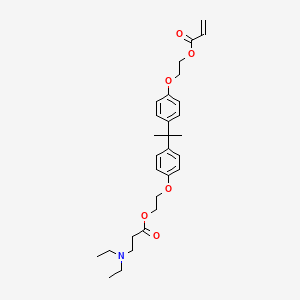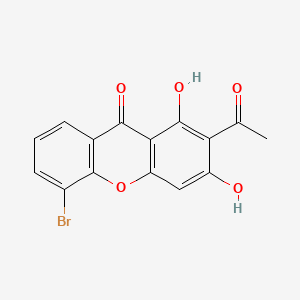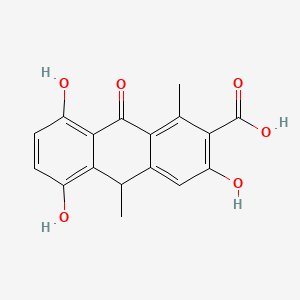
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a carboxylic acid group attached to an anthracene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- typically involves multi-step organic reactions. One common method includes the oxidation of anthracene derivatives followed by carboxylation and hydroxylation reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve high-quality products.
化学反応の分析
Types of Reactions
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve optimal results.
Major Products
The major products formed from these reactions include various hydroxylated and carboxylated derivatives of the original compound, which can have different chemical and physical properties.
科学的研究の応用
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. Its hydroxyl and carboxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
9,10-Anthracenedicarboxylic acid: Another anthracene derivative with carboxylic acid groups, known for its fluorescent properties.
Anthraquinone-2-carboxylic acid: A compound with similar structural features, used in various chemical applications.
1,3,4-Trihydroxy-9,10-dioxoanthracene-2-carboxylic acid: Known for its unique chemical properties and applications in research.
Uniqueness
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5,8-trihydroxy-1,10-dimethyl-9-oxo- is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
288268-09-7 |
|---|---|
分子式 |
C17H14O6 |
分子量 |
314.29 g/mol |
IUPAC名 |
3,5,8-trihydroxy-1,10-dimethyl-9-oxo-10H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C17H14O6/c1-6-8-5-11(20)14(17(22)23)7(2)12(8)16(21)15-10(19)4-3-9(18)13(6)15/h3-6,18-20H,1-2H3,(H,22,23) |
InChIキー |
UZJVDVIQBHXQOV-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC(=C(C(=C2C(=O)C3=C(C=CC(=C13)O)O)C)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


